REACTION_CXSMILES
|
[Mg].[CH3:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:23]CC>>[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14](=[O:23])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH3:2])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
12.91 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C#N)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
was stirred at 40° C. for 6 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried three-neck round bottom flask fitted with a condenser and addition funnel
|
Type
|
ADDITION
|
Details
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charged
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
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ADDITION
|
Details
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After the addition
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Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
was cannulated to another dried flask
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched slowly with 2N aq. HCl
|
Type
|
CUSTOM
|
Details
|
Partitioned between ethyl acetate and 2N aq. HCl
|
Type
|
WASH
|
Details
|
The organic portion was washed with 2N aq. HCl, water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through a silica gel plug (eluted with 20% ethyl acetate/hexane)
|
Type
|
CUSTOM
|
Details
|
recrystallized from hexane
|
Type
|
CUSTOM
|
Details
|
to afford product
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC1=CC=C(C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |